

Application Notes: Fungard™ Antifungal Susceptibility Testing Protocol

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Compound of Interest

Compound Name: Fungard

Cat. No.: B10789268

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Introduction

The **Fungard™** protocol provides a standardized and reproducible framework for determining the in vitro susceptibility of fungal isolates to a wide range of antifungal agents. Based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), **Fungard™** offers both qualitative and quantitative results essential for clinical diagnostics, epidemiological surveillance, and the development of novel antifungal compounds.[1][2] This document outlines the detailed procedures for the Broth Microdilution and Disk Diffusion methods, data interpretation, and quality control to ensure reliable and consistent outcomes.

Core Applications

- **Clinical Microbiology:** To guide therapeutic decisions by identifying drug resistance in clinical fungal isolates.[1]
- **Drug Development:** To screen and evaluate the efficacy of new antifungal drug candidates.
- **Epidemiological Surveillance:** To monitor trends in antifungal resistance on a local, regional, and global scale.[1]
- **Basic Research:** To investigate the mechanisms of antifungal action and resistance.

Experimental Protocols

Protocol 1: Fungard™ Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3] The protocol is harmonized with CLSI document M27 and EUCAST E.DEF 7.3 guidelines.[1][4]

1. Materials

- Fungal Isolate: Pure, 24-48 hour culture on Sabouraud Dextrose Agar (SDA).
- Antifungal Agents: Stock solutions of known concentration.
- Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. For some fungi, supplementation with 2% glucose may be required.[5]
- Equipment: Sterile 96-well U-bottom microtiter plates, spectrophotometer, multichannel pipette, incubator (35°C), sterile saline (0.85%).
- Quality Control Strains: *Candida parapsilosis* ATCC 22019 and *Candida krusei* ATCC 6258. [6][7]

2. Inoculum Preparation

- Select several distinct colonies from the fresh agar plate.
- Suspend the colonies in 5 mL of sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.[3]
- Dilute this standardized suspension in RPMI medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microtiter plate wells.[1]

3. Preparation of Antifungal Dilutions

- Prepare a working solution of each antifungal agent in RPMI at twice the highest desired final concentration.

- Dispense 100 μ L of RPMI medium into wells 2 through 11 of a 96-well plate.
- Add 200 μ L of the antifungal working solution to well 1.
- Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2. Mix thoroughly.
- Continue this serial dilution process from well 2 to well 10. Discard 100 μ L from well 10.[\[3\]](#)
- Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

4. Inoculation and Incubation

- Add 100 μ L of the final diluted fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 μ L and halves the drug concentration to the final desired level.[\[8\]](#)
- Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.

5. MIC Endpoint Determination

- After incubation, examine the plate for fungal growth (turbidity).
- The MIC is the lowest drug concentration at which a significant reduction in growth is observed compared to the growth control well.[\[3\]](#)
- For azoles, echinocandins, and flucytosine: The MIC is the concentration that produces a $\geq 50\%$ reduction in turbidity.[\[9\]](#)
- For amphotericin B: The MIC is the concentration that shows 100% inhibition of growth (a clear well).[\[9\]](#)

Protocol 2: Fungard™ Disk Diffusion Method

This qualitative method assesses the susceptibility of yeasts by measuring the zone of growth inhibition around a drug-impregnated disk. This method is aligned with CLSI M44 guidelines.

[\[10\]](#)[\[11\]](#)

1. Materials

- Fungal Isolate: Pure, 18-24 hour culture on SDA.[\[12\]](#)
- Antifungal Disks: Standardized disks containing known amounts of antifungal agents (e.g., Fluconazole 25 µg, Voriconazole 1 µg).[\[12\]](#)
- Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MHA-GMB).[\[12\]](#)
- Equipment: Sterile cotton swabs, forceps or disk dispenser, incubator (35°C), ruler or calipers.

2. Procedure

- Prepare a fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard, as described in the broth microdilution protocol.[\[12\]](#)
- Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Evenly streak the swab over the entire surface of the MHA-GMB agar plate in three directions to ensure a uniform lawn of growth.[\[12\]](#)
- Allow the plate to dry for 5-15 minutes.
- Using sterile forceps, place the antifungal disks onto the agar surface, ensuring they are at least 24 mm apart.[\[12\]](#)
- Gently press each disk to ensure complete contact with the agar.
- Invert the plates and incubate at 35°C for 20-24 hours.[\[12\]](#)

3. Interpretation

- After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

- Interpret the results as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) by comparing the zone diameters to established clinical breakpoints.[\[12\]](#)

Data Presentation and Interpretation

Quantitative data from the **Fungard™** protocols should be presented clearly for analysis and comparison.

Table 1: Example MIC Breakpoints (µg/mL) for Candida spp. (Based on CLSI M60 and EUCAST guidelines)[\[13\]](#)[\[14\]](#)

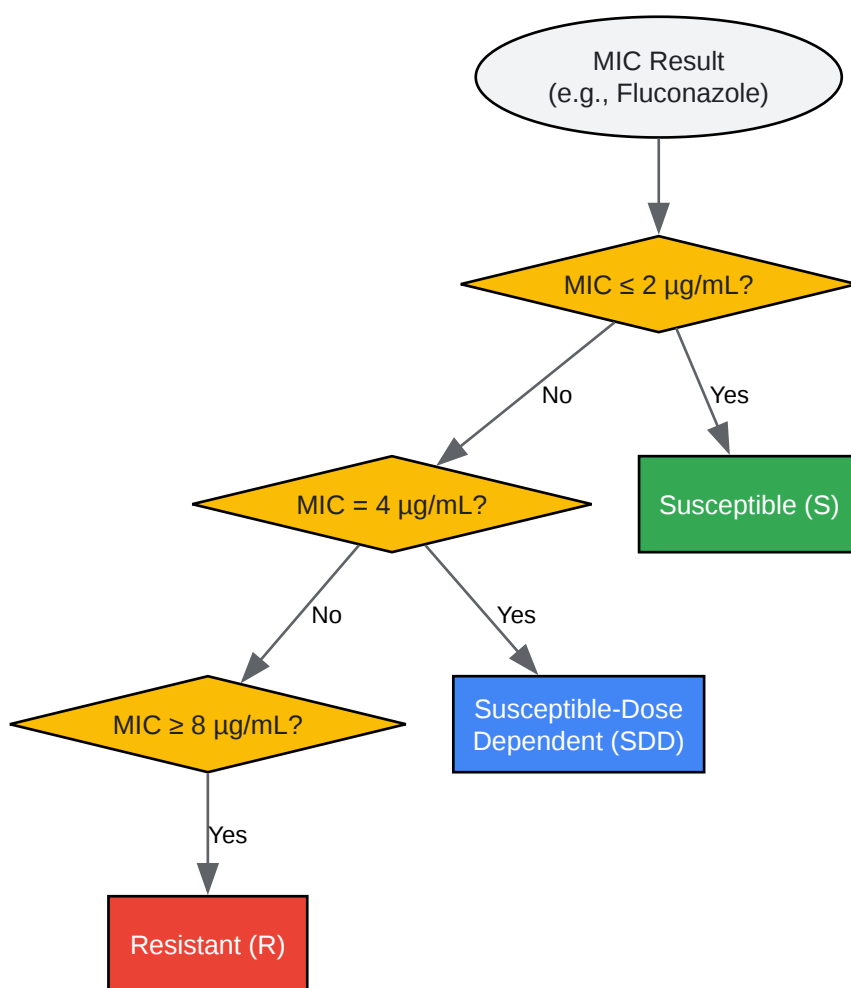
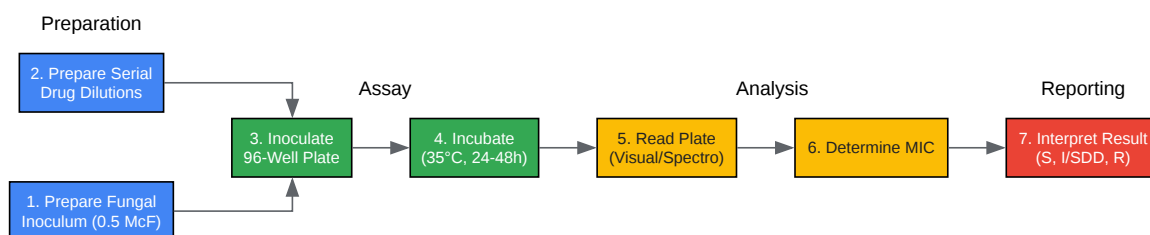
Antifungal Agent	Susceptible (S)	Susceptible-Dose Dependent (SDD) / Increased Exposure (I)	Resistant (R)
Fluconazole	≤2	4	≥8
Voriconazole	≤0.12	0.25 - 0.5	≥1
Caspofungin	≤0.25	0.5	≥1
Anidulafungin	≤0.25	0.5	≥1
Micafungin	≤0.25	0.5	≥1
Amphotericin B	≤1	N/A	>1

Table 2: Example Zone Diameter Breakpoints (mm) for Candida spp. (Based on CLSI M44-A2 guidelines)[\[12\]](#)

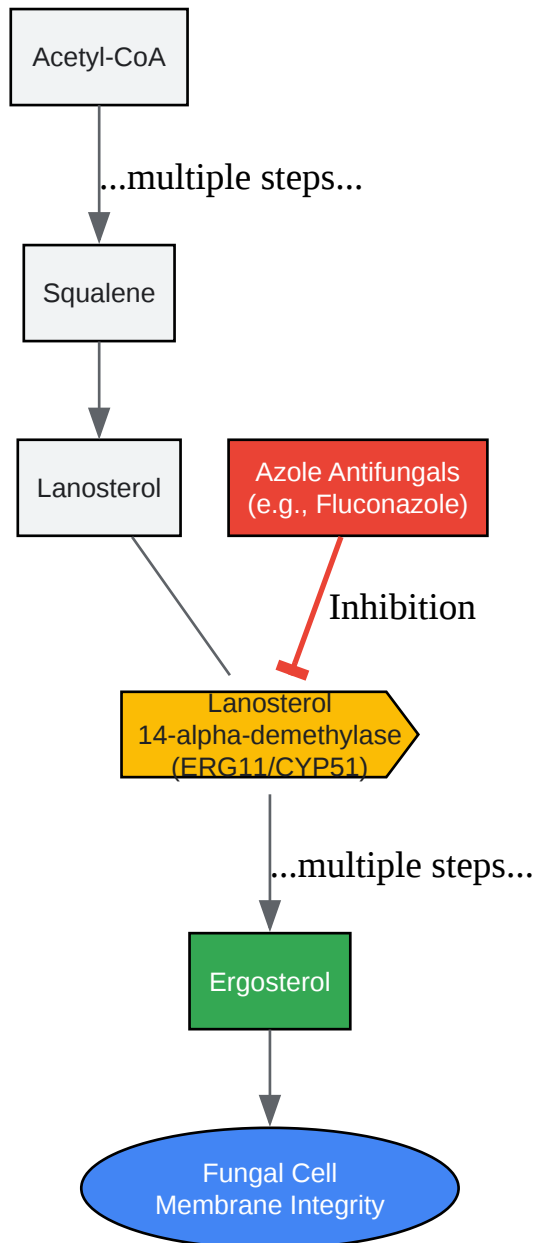
Antifungal Agent (Disk Potency)	Susceptible (S)	Susceptible-Dose Dependent (SDD)	Resistant (R)
Fluconazole (25 µg)	≥19	15 - 18	≤14
Voriconazole (1 µg)	≥17	14 - 16	≤13

Visualizations

Experimental Workflow and Logical Relationships



Ergosterol Biosynthesis Pathway Inhibition



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